Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride
Description
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride (CAS: 532410-51-8) is a synthetic organic compound with the molecular formula C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol . Structurally, it consists of a pyrrolidine ring (a five-membered amine) linked to a γ-keto ester moiety, which is further esterified with a methyl group and stabilized as a hydrochloride salt. This compound is typically utilized in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules or intermediates for drug discovery.
Key safety data from regulatory guidelines () highlight its hazards:
- Health risks: Potential organ toxicity (H371, H373), skin/eye irritation (H315, H319), and respiratory irritation (H335).
- Environmental impact: Toxic to aquatic life with long-lasting effects (H411).
- Handling precautions: Requires personal protective equipment (PPE), adequate ventilation, and avoidance of environmental release .
Properties
IUPAC Name |
methyl 4-oxo-4-pyrrolidin-2-ylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-13-9(12)5-4-8(11)7-3-2-6-10-7;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKINOSOCNHUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride typically involves the reaction of pyrrolidine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Drug Discovery
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride serves as a versatile scaffold in drug discovery. Its structural features allow for modifications that can lead to the development of novel therapeutic agents. The compound is particularly noted for:
- Dipeptidyl Peptidase-IV Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), which is relevant in the treatment of type II diabetes mellitus and obesity .
Preliminary studies suggest that this compound possesses significant biological activity. Its pharmacological effects may include:
- Antidiabetic Properties : Due to its interaction with DPP-IV, the compound may help regulate blood sugar levels.
- Potential Anticancer Activity : Investigations into its mechanism of action are ongoing, with some studies indicating it may influence cellular processes related to cancer cell proliferation .
Synthetic Methodologies
The synthesis of this compound involves several steps that emphasize the importance of reagent selection and reaction conditions to achieve high yields and purity. Key synthetic routes include:
- Condensation Reactions : The compound can be synthesized through condensation reactions involving pyrrolidine derivatives and appropriate carbonyl compounds.
Industrial Applications
In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials within the pharmaceutical industry. Its ability to act as an intermediate for synthesizing complex organic molecules enhances its utility in industrial settings .
Case Study 1: Dipeptidyl Peptidase-IV Inhibition
Research demonstrated that modifications of this compound can lead to compounds with enhanced DPP-IV inhibitory activity. These findings suggest potential therapeutic applications for managing diabetes mellitus.
Case Study 2: Anticancer Mechanisms
A recent study explored the interactions of this compound with specific cellular targets involved in cancer progression. The results indicated that certain derivatives could induce apoptosis in cancer cells, warranting further investigation into their anticancer potential .
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects . The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative studies, a theoretical analysis based on structural analogs and physicochemical properties can be inferred:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Hazards (H Codes) | Key Differences from Target Compound |
|---|---|---|---|---|
| Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate HCl | C₉H₁₆ClNO₃ | Pyrrolidine, γ-keto ester, HCl salt | H315, H319, H335, H371, H373, H411 | Reference compound |
| Ethyl 4-oxo-4-(pyrrolidin-2-yl)butanoate | C₁₀H₁₇NO₃ | Pyrrolidine, γ-keto ester | Likely similar but no HCl-related hazards | Ester group (ethyl vs. methyl); absence of HCl salt alters solubility and stability |
| Methyl 4-oxo-4-(piperidin-2-yl)butanoate HCl | C₁₀H₁₈ClNO₃ | Piperidine (6-membered ring), HCl salt | Hypothetical: H315, H319, H335 | Larger ring size (piperidine) may affect steric interactions and bioavailability |
| 4-Oxo-4-(pyrrolidin-2-yl)butanoic acid | C₈H₁₃NO₃ | Pyrrolidine, γ-keto acid | H314 (skin corrosion), H411 | Free acid form; higher polarity and lower lipophilicity vs. ester |
Key Observations:
Ester vs. Acid derivatives (e.g., 4-oxo-4-(pyrrolidin-2-yl)butanoic acid) may exhibit higher aqueous solubility but require additional stabilization due to acidity.
Pyrrolidine vs. Piperidine Analogs :
- Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) introduces conformational flexibility, which could influence binding affinity in biological systems. Piperidine derivatives often show altered metabolic stability and toxicity profiles .
Hydrochloride Salt vs. Free Base :
- The hydrochloride salt form improves crystallinity and shelf stability but introduces risks associated with chloride release (e.g., corrosion, handling precautions) . Free base forms may require stricter moisture control.
Environmental and Safety Profiles :
- Compounds lacking the HCl salt (e.g., ethyl ester analogs) might reduce respiratory hazards (H335) but retain risks for aquatic toxicity (H411) due to the persistent γ-keto ester moiety .
Limitations of Available Data
Further empirical studies are required to validate theoretical comparisons.
Biological Activity
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride, with the CAS number 532410-51-8, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring attached to a butanoate backbone with a ketone functional group. Its molecular formula is , and it is characterized by its unique structure that may influence its interaction with biological systems.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator of enzyme activity. This interaction could affect various biochemical pathways, particularly those involving metabolism and biosynthesis.
- Bacterial Targeting : Similar compounds have been shown to inhibit bacterial growth by interfering with the menaquinone (MK) biosynthesis pathway, which is crucial for bacterial survival . This suggests that this compound may exhibit antibacterial properties.
Biological Activity Studies
Research on the biological activity of this compound includes various studies focusing on its pharmacological potential:
Antibacterial Activity
Studies indicate that this compound may possess significant antibacterial properties. For example, compounds structurally similar to it have demonstrated moderate to good antibacterial activity against various bacterial strains .
Case Studies
- Case Study on Antimicrobial Efficacy : In a study evaluating the antibacterial effects of related compounds, methyl 4-oxo derivatives were tested against common pathogens. Results showed a noticeable reduction in bacterial viability, suggesting potential therapeutic applications in treating infections.
- Pharmacological Research : Another study focused on the compound's role as a biochemical probe in drug development. It was observed that the compound could modulate specific pathways involved in cellular metabolism, indicating its potential use in therapeutic settings .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key physicochemical properties of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride, and how are they determined?
Answer: The compound (CAS 855280-05-6) has a molecular formula of C₅H₁₀O₃S and a molecular weight of 150.20 g/mol. Key properties include:
- Solubility : Determined via reverse-phase HPLC or gravimetric analysis in solvents like water, methanol, or DMSO.
- Melting Point : Analyzed using differential scanning calorimetry (DSC).
- Purity : Validated by HPLC (>95%) with UV detection at 254 nm, supported by GC-MS for residual solvent analysis.
- Structural Confirmation : Achieved via ¹H-NMR (e.g., pyrrolidine ring protons at δ 1.02–3.86 ppm) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the ketone and ester groups) .
Advanced: What synthetic routes are reported for this compound, and how can conflicting data in literature be resolved?
Answer:
- Synthetic Pathways : Likely involves cyclization of a β-keto ester precursor with pyrrolidine under acidic conditions (e.g., HCl in dioxane, as seen in analogous syntheses ). Alternative routes may use reductive amination of 4-oxobutanoate derivatives.
- Data Contradictions : Cross-validate using databases like Reaxys or PISTACHIO to identify optimal reaction conditions (e.g., temperature, catalyst). Reproducibility issues are addressed via Design of Experiments (DoE) to optimize parameters like stoichiometry and solvent polarity .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C-NMR : Assigns pyrrolidine protons (δ 1.02–3.86 ppm) and carbonyl carbons (δ ~170 ppm).
- IR Spectroscopy : Confirms ketone (C=O at ~1700 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 151.20 and fragmentation patterns .
Advanced: How does the presence of the pyrrolidine ring influence the compound's reactivity in nucleophilic addition reactions?
Answer:
- Reactivity Insights : The secondary amine in pyrrolidine can act as a base, activating the ketone for nucleophilic attack. Kinetic studies (e.g., stopped-flow spectroscopy) under varied pH and temperature reveal rate constants for adduct formation.
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and regioselectivity in reactions with nucleophiles like Grignard reagents .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Storage : At 2–8°C under inert atmosphere (argon) in desiccated conditions.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC show <5% purity loss under optimal storage .
Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?
Answer:
- Byproduct Control : Over-esterification is minimized using low-temperature stepwise addition of reagents (e.g., 1.1 eq. acylating agent).
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >85% pure product .
Basic: How is the purity of this compound quantified in research settings?
Answer:
- HPLC Analysis : Reverse-phase C18 column with 0.1% TFA in H₂O/MeCN gradient (UV detection at 254 nm).
- GC-MS : Quantifies residual solvents (e.g., dioxane) with headspace sampling .
Advanced: What in vitro models are suitable for evaluating the biological activity of derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
